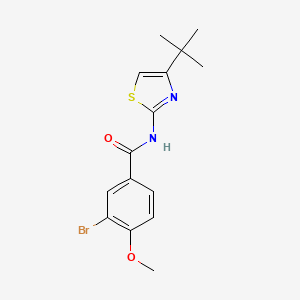![molecular formula C19H14Cl2N2O3 B3465021 N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B3465021.png)
N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide
描述
N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide, commonly known as DCFDA, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying oxidative stress, reactive oxygen species (ROS), and redox signaling pathways. In
作用机制
DCFDA is a non-fluorescent compound that is converted into a highly fluorescent compound (DCF) in the presence of N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide. The mechanism of action involves the oxidation of DCFDA by this compound to form DCF, which emits a green fluorescence signal when excited by a light source. The intensity of the fluorescence signal is directly proportional to the amount of this compound present in the sample.
Biochemical and Physiological Effects
DCFDA has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. DCFDA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DCFDA has been shown to protect cells from oxidative stress-induced damage by scavenging this compound.
实验室实验的优点和局限性
DCFDA has several advantages for lab experiments. It is a highly sensitive and specific probe for measuring intracellular N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide levels. It is also relatively easy to use and can be used in a variety of experimental systems. However, there are also some limitations to using DCFDA. One major limitation is that DCFDA can be oxidized by other reactive species besides this compound, which can lead to false-positive results. Additionally, DCFDA can be toxic to cells at high concentrations, which can affect the accuracy of the results.
未来方向
There are several future directions for using DCFDA in scientific research. One area of interest is the development of new fluorescent probes that can selectively detect specific N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide species. Another area of interest is the use of DCFDA in the development of new antioxidants and other compounds that can reduce oxidative stress in cells. Additionally, DCFDA can be used to study the role of this compound in aging and age-related diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, DCFDA is a powerful tool for studying oxidative stress, this compound, and redox signaling pathways in scientific research. Its unique properties make it an excellent probe for measuring intracellular this compound levels in live cells and tissues. While there are limitations to using DCFDA, its advantages make it a valuable tool for studying a variety of biological systems. With further research, DCFDA has the potential to lead to new treatments for oxidative stress-related diseases.
科学研究应用
DCFDA has been extensively used in scientific research to study oxidative stress and N-[4-(acetylamino)phenyl]-5-(3,4-dichlorophenyl)-2-furamide levels in various biological systems. It is commonly used as a fluorescent probe to detect intracellular this compound levels in live cells and tissues. DCFDA can also be used to measure the effects of antioxidants and other compounds on this compound levels. In addition, DCFDA has been used to study the redox signaling pathways involved in various cellular processes such as apoptosis, autophagy, and inflammation.
属性
IUPAC Name |
N-(4-acetamidophenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11(24)22-13-3-5-14(6-4-13)23-19(25)18-9-8-17(26-18)12-2-7-15(20)16(21)10-12/h2-10H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKSBLRLCUCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3464955.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3464960.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3464970.png)
![3-bromo-4-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3464974.png)
![3-benzyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3464977.png)
![N-cyclohexyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3464986.png)
![N-(4-methoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464988.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464995.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3464998.png)
![N-benzyl-2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3465009.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3465012.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3465016.png)